3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
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Overview
Description
3-(dimethylamino)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility and Chemical Reactivity
- The compound has been utilized as a versatile building block in the synthesis of various azole, pyrimidine, pyran, and benzofuran derivatives, showcasing its potential in creating diverse heterocyclic compounds with potential biological activity (Farag et al., 2011).
- Its reactions with 1,3-Benzoxazole-2(3H)-thione indicate its utility in generating thiourea derivatives and thiohydantoin derivatives, which could have implications in the development of novel pharmaceuticals (Ametamey & Heimgartner, 1990).
- Studies on organophosphorus compounds have demonstrated the transformation of potential hydroxy compounds into derivatives with a dimethylamino group, suggesting applications in material science and organophosphorus chemistry (Pedersen & Lawesson, 1974).
Potential Biological and Pharmacological Applications
- The synthesis of 4-hydroxymethyl-3-(alkylamino)acridines, including derivatives of dimethylamino compounds, has been explored for their DNA-intercalating properties. This could offer a new class of DNA-alkylating agents for therapeutic use, highlighting the potential of dimethylamino derivatives in cancer therapy (Charmantray et al., 2001).
- Research into the synthesis of 4-dialkylamino-5H-furan-2-ones from simple building blocks, including dimethylamines, provides insights into novel synthetic routes for compounds that may have applications in pharmaceuticals and organic materials (Gabriele et al., 2004).
Chemical Synthesis and Structural Studies
- The synthesis and crystal structures of compounds containing the dimethylamino group have been extensively studied, providing valuable information on the molecular geometry and potential intermolecular interactions critical for drug design and material science applications (Kranjc et al., 2012).
Future Directions
Properties
IUPAC Name |
3-(dimethylamino)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(21,11-15-8-5-9-22-15)12-18-16(20)13-6-4-7-14(10-13)19(2)3/h4-10,21H,11-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNRUEQZYPWTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC(=CC=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.